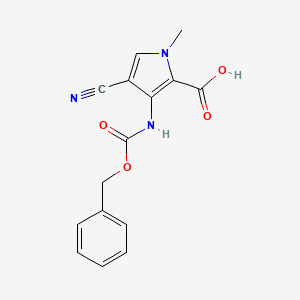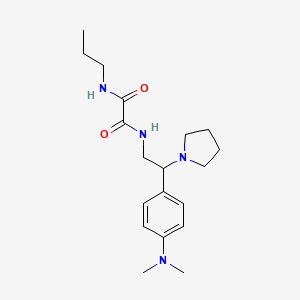
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-propyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-propyloxalamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a non-narcotic analgesic that has been shown to have potent effects on the central nervous system, making it a valuable tool for researchers studying pain and addiction.
Applications De Recherche Scientifique
Antioxidant, Antitumor, and Antimicrobial Activities
- Study : Microwave-assisted synthesis of pyrazolopyridines and their biological activities.
- Findings : Some derivatives demonstrated notable antioxidant, antitumor, and antimicrobial properties. Specifically, compounds related to the queried chemical showed significant activity against liver and breast cell lines.
- Reference : (El‐Borai et al., 2013)
G-Quadruplex Stabilization and Cytotoxic Activity
- Study : Synthesis and evaluation of pyridyl polyoxazoles for G-quadruplex stabilization and cytotoxic activity.
- Findings : A derivative with a dimethylamino-substituted side chain demonstrated high potency in stabilizing G-quadruplex DNA and showed significant cytotoxicity against human tumor cell lines.
- Reference : (Blankson et al., 2013)
Novel 2H-pyrroles Synthesis
- Study : Synthesis of 6-cyanopurines and novel 2H-pyrroles.
- Findings : This study reported the formation of novel 2H-pyrroles, which are characterized and analyzed, showing the versatility of related compounds in synthesizing unique molecular structures.
- Reference : (Alves et al., 1997)
Fluorescent Probe Development
- Study : Development of fluorescent probes for real-time monitoring of low carbon dioxide levels.
- Findings : Probes based on a core structure similar to the queried compound showed promise for selective, real-time detection of CO2, useful in biological and medical applications.
- Reference : (Wang et al., 2015)
[3+2] Cycloaddition Reactions
- Study : Investigation of unexpected [3+2] cycloaddition reactions.
- Findings : The study explored cycloaddition reactions involving compounds with dimethylamino groups, revealing insights into novel synthetic pathways.
- Reference : (Bourhis & Vercauteren, 1994)
Spectroscopic Characterization
- Study : A study on the spectroscopic characterization of a chalcone-derived pyrrole.
- Findings : This research provided insights into the vibrational analysis and potential applications in developing new heterocyclic compounds.
- Reference : (Singh et al., 2014)
Topoisomerase I-Targeting Agents
- Study : Development of novel anticancer agents targeting topoisomerase I.
- Findings : Certain derivatives exhibited potent topoisomerase I-targeting activity and cytotoxicity, indicating their potential as anticancer agents.
- Reference : (Ruchelman et al., 2004)
Propriétés
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-4-11-20-18(24)19(25)21-14-17(23-12-5-6-13-23)15-7-9-16(10-8-15)22(2)3/h7-10,17H,4-6,11-14H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHVKISOPBLZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2752578.png)


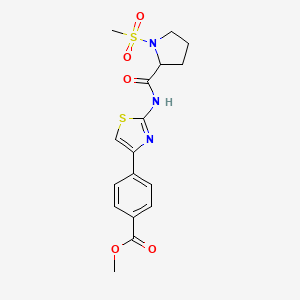

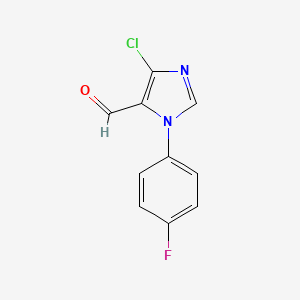


![9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
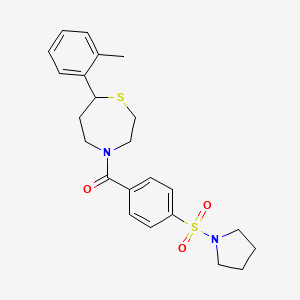
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2752594.png)
![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2752596.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2752597.png)
